molecular formula C12H13NO3 B1526080 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester CAS No. 934664-22-9

1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester

Cat. No. B1526080
M. Wt: 219.24 g/mol
InChI Key: YRLVOLHADPETMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester (also known as OAAPE) is a synthetic compound used in a variety of scientific research applications. OAAPE is a cyclic ester derived from the spiroketalization of a five-membered ring containing an oxygen atom. OAAPE has a wide range of applications ranging from drug design to biochemistry and physiology. OAAPE is an important compound for the understanding of the mechanism of action and biochemical and physiological effects of drugs and other compounds.

Scientific Research Applications

Cycloaddition Chemistry

1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester and its derivatives have been utilized in various cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained by a highly regioselective 1,3-dipolar cycloaddition involving C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, showcasing its potential in creating structurally complex and diverse molecular frameworks (Molchanov & Tran, 2013).

Reduction and Hydrolysis Studies

The compound and its related structures have also been subjects in studies focused on reduction and hydrolysis. For example, substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, obtained from reactions with nitrones, were reduced to yield corresponding bis(hydroxymethyl)cyclopropanes. Furthermore, alkaline hydrolysis of these compounds led to substituted cyclopropane-1,2-dicarboxylic acids, while preserving the integrity of the 5-oxa-6-azaspiro[2.4]heptane fragment (Molchanov & Tran, 2012).

Synthesis and Applications in Organic Chemistry

The structure has been central in the synthesis of various organic compounds. Studies have detailed its involvement in electrophilic amination of C-H-Acidic compounds, leading to the formation of diverse, complex molecules (Andreae et al., 1992). Moreover, its derivatives have been engaged in ring-opening reactions to produce alpha-substituted-beta'-hydroxy ketones, and in certain conditions, 2,2-disubstituted oxetanes, further expanding its applicability in synthetic organic chemistry (Taboada et al., 2003).

Drug Synthesis and Biological Activity Studies

Compounds related to 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester have been synthesized and assessed for their biological activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were synthesized and evaluated for their antimalarial activities against specific strains, showcasing the compound's potential in medicinal chemistry (Ningsanont et al., 2003).

properties

IUPAC Name

benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-7-12(8-13)9-16-12)15-6-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLVOLHADPETMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C(=O)OCC3=CC=CC=C3)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732140
Record name Benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester

CAS RN

934664-22-9
Record name Benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of phenylmethyl 3-methylideneazetidine-1-carboxylate (2.46 g, 0.0121 mol) in chloroform (100 mL) was added 3-chloroperoxybenzoic acid (12.5 g, 0.0726 mol) at 0° C. The reaction mixture was allowed to warm up to room temperature over a period of 12 hours then quenched with 1 M sodium thiosulfate/saturated aqueous sodium bicarbonate (1:1). The layers were separated and the organic layer was dried over anhydrous magnesium sulfate then concentrated. The residue was purified by flash chromatography (5-15% ethyl acetate in hexanes) to afford phenylmethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (2.2 g, 83% yield) as clear and colorless oil. 1H NMR (400 MHz, CDCl3): 7.37-7.29 (m, 5H), 5.12 (s, 2H), 4.35-4.26 (m, 4H), 2.85 (s, 2H). MS (EI) for C12H13NO3: 220 (MH+).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester
Reactant of Route 3
Reactant of Route 3
1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester
Reactant of Route 4
Reactant of Route 4
1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester
Reactant of Route 5
Reactant of Route 5
1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester
Reactant of Route 6
1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.